Cas no 134508-36-4 (1,3-Cyclohexanediol,5-[[1-(5-ethyl-5-hydroxy-1-methyl-2-heptenyl)octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-(9CI))

1,3-Cyclohexanediol,5-[[1-(5-ethyl-5-hydroxy-1-methyl-2-heptenyl)octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-(9CI) structure
134508-36-4 structure
Product Name:1,3-Cyclohexanediol,5-[[1-(5-ethyl-5-hydroxy-1-methyl-2-heptenyl)octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-(9CI)
Numero CAS:134508-36-4
MF:C29H46O3
MW:442.673749446869
CID:142747
PubChem ID:9547514
Update Time:2025-04-19

1,3-Cyclohexanediol,5-[[1-(5-ethyl-5-hydroxy-1-methyl-2-heptenyl)octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-(9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • 1,3-Cyclohexanediol,5-[[1-(5-ethyl-5-hydroxy-1-methyl-2-heptenyl)octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-(9CI)
    • (5E)-5-[(2E)-2-[1-[(E)-6-ethyl-6-hydroxyoct-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
    • 1,25-dihydroxy-26,27-dihomo-22-ene-vitamin D3
    • 1,3-Cyclohexanediol,5-[[1-(5-ethyl-5-hydroxy-1-methyl-2-heptenyl)octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methyle
    • (5E)-5-[(2E)-2-{1-[(2E)-5-ethyl-5-hydroxy-1-methylhept-2-en-1-yl]-7a-methyloctahydro-4H-inden-4-ylidene}ethylidene]-4-methylidenecyclohexane-1,3-diol (non-preferred name)
    • 1,25-Dde-D3
    • 1,25-Dihydroxy-26,27-dihomo-22-ene-cholecalciferol
    • 1,3-Cyclohexanediol, 5-((1,(5-ethyl-5-hydroxy-1-methyl-2-heptenyl)octahydro-7a-methyl-4H-inden-4-ylidene)ethylidene)-4-methylene-
    • (1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R)-6-ethyl-6-hydroxyoct-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
    • (22E)-1alpha,25-dihydroxy-26,27-dimethyl-22,23-didehydrovitamin D3 / (22E)-1alpha,25-dihydroxy-26,27-dimethyl-22,23-didehydrocholecalciferol
    • (5Z,7E,22E)-(1S,3R)-26,27-dimethyl-9,10-seco-5,7,10(19),22-cholestatetraene-1,3,25-triol
    • LMST03020406
    • 134508-36-4
    • Inchi: 1S/C29H46O3/c1-6-29(32,7-2)17-8-10-20(3)25-14-15-26-22(11-9-16-28(25,26)5)12-13-23-18-24(30)19-27(31)21(23)4/h8,10,12-13,20,24-27,30-32H,4,6-7,9,11,14-19H2,1-3,5H3/b10-8+,22-12+,23-13-/t20-,24-,25-,26+,27+,28-/m1/s1
    • Chiave InChI: WHWKLKACDYYBGB-UFUMXLEGSA-N
    • Sorrisi: OC(CC)(CC)C/C=C/[C@@H](C)[C@H]1CC[C@H]2/C(=C/C=C3\C(=C)[C@H](C[C@@H](C\3)O)O)/CCC[C@]12C

Proprietà calcolate

  • Massa esatta: 442.344695
  • Massa monoisotopica: 442.344695
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 32
  • Conta legami ruotabili: 7
  • Complessità: 756
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 6
  • Conto stereocentrico definito delle obbligazioni: 3
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 60.7
  • XLogP3: 5.6

Proprietà sperimentali

  • Densità: 1.06
  • Punto di ebollizione: 592.2°Cat760mmHg
  • Punto di infiammabilità: 246.5°C
  • Indice di rifrazione: 1.552
Fornitori consigliati
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
烟台朗裕新材料科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd